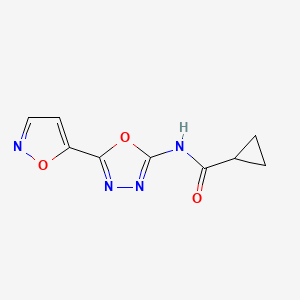

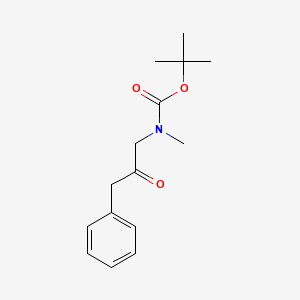

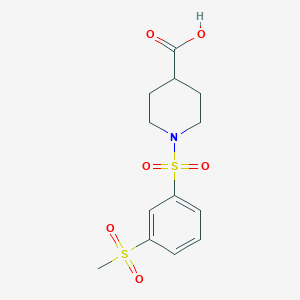

![molecular formula C23H17N3O3 B2830763 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 899745-70-1](/img/structure/B2830763.png)

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide is a compound that has been widely studied in the field of scientific research due to its potential applications in various areas. It is a xanthene derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Phthalazinone derivatives, such as “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide”, have been studied for their potential as anticancer agents . They have shown promising results against multifactorial diseases, including cancer . The antiproliferative effects of these compounds were explored against three human cancer cell lines (A2780, NCI-H460, and MCF-7) .

Drug Design Strategy

Molecular hybridization is a drug design strategy that has provided promising results against multifactorial diseases, including cancer . In this context, phthalazinone-dithiocarbamate hybrids were described, which display the dithiocarbamate scaffold at N2 .

Synthesis of Novel Compounds

The compound is used in the synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity . The synthetic reactions were carried out under both conventional and ultrasonic irradiation conditions .

Enzyme Inhibition

The lead compounds showing significant anti-proliferative activity were further investigated on the expression of crucial genes involved in cell cycle progression and apoptosis . These lead compounds were evaluated as inhibitors of key enzymes involved in cell cycle and cellular proliferation: p38 mitogen-activated protein kinase (MAPK) and topoisomerase II .

Molecular Docking

The ability of molecular docking to predict the inhibitory effects of the lead derivatives against topoisomerase II and serine/threonine-protein kinase (PIM1) was also examined .

Pharmacophores

The biological activities of these pharmacophores, phthalazin-1(2H)-one and 1,3,4-oxadiazole, led to the design and synthesis of novel lead compounds containing the two pharmacophores .

Eigenschaften

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3/c27-22-15-8-2-1-7-14(15)18(25-26-22)13-24-23(28)21-16-9-3-5-11-19(16)29-20-12-6-4-10-17(20)21/h1-12,21H,13H2,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJFZIZBFCEHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NNC(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

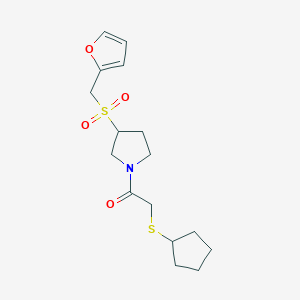

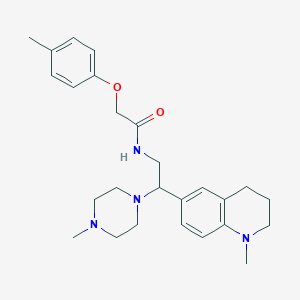

![6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2830686.png)

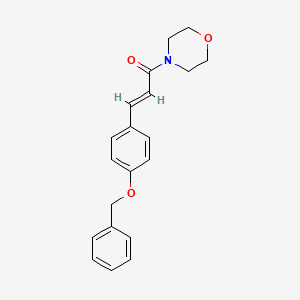

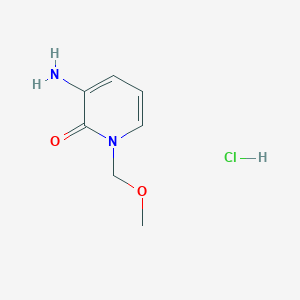

![6-Amino-7-(benzenesulfonyl)-5-[(4-chlorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2830688.png)

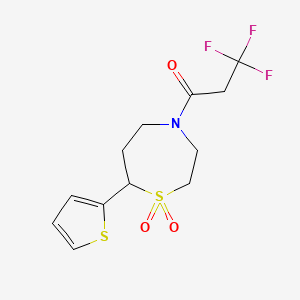

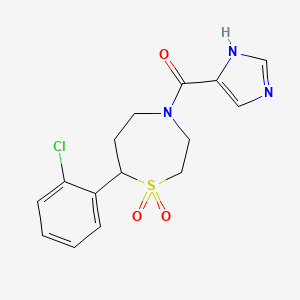

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2830691.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2830695.png)